BenchChemオンラインストアへようこそ!

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

PI3Kδ inhibitor kinase selectivity cancer immunotherapy

Orthogonally protected piperidine scaffold with N-Boc amine, tertiary 4-hydroxyl, and cyanomethyl handles enabling differential elaboration. Validated intermediate for PI3Kδ inhibitors (biochemical IC50 = 2.70 nM) and JAK3-selective compounds (IC50 = 0.700 nM). Pre-validated CYP3A4 profile (>10,000 nM) reduces DDI risk. X-ray structure (P21/c) supports patent filings. Not replaceable by simpler piperidine analogs without synthetic re-optimization. Ideal for oncology & autoimmune drug discovery programs.

Molecular Formula C12H20N2O3
Molecular Weight 240.3 g/mol
CAS No. 774609-73-3
Cat. No. B153346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
CAS774609-73-3
Molecular FormulaC12H20N2O3
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CC#N)O
InChIInChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-8-5-12(16,4-7-13)6-9-14/h16H,4-6,8-9H2,1-3H3
InChIKeyWQWMUDUIUQIEII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate (CAS 774609-73-3): A Verifiable Building Block for Advanced Pharmaceutical Intermediates


Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is a functionalized piperidine scaffold featuring a Boc-protected amine, a tertiary hydroxyl, and a cyanomethyl side chain . This orthogonally protected structure enables differential chemical elaboration of both the piperidine nitrogen and the cyanomethyl/hydroxyl handles , positioning it as a versatile precursor in the synthesis of kinase inhibitors [1] and other bioactive molecules [2].

Why Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate Cannot Be Arbitrarily Replaced in Synthetic Sequences


Generic substitution of this specific N-Boc-4-(cyanomethyl)-4-hydroxypiperidine scaffold is precluded by its unique combination of orthogonal protecting groups and reactive handles . The N-Boc group provides orthogonal amine protection amenable to acidic deprotection, while the tertiary 4-hydroxyl and cyanomethyl groups serve as distinct points for further derivatization . Replacing this compound with a simple 4-hydroxypiperidine, a 4-cyanopiperidine analog, or even a different N-protected variant (e.g., N-benzyl or N-Cbz) would fundamentally alter the synthetic sequence, requiring re-optimization of subsequent steps and potentially compromising the structural integrity of the target molecule .

Quantified Differentiation of Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate Against Closest Analogs


Selective PI3Kδ Inhibitory Activity (IC50 = 2.70 nM) Compared to Cellular Potency (IC50 = 374 nM)

Derivatives of this piperidine scaffold demonstrate potent and selective PI3Kδ inhibition. A specific analog (BDBM50394897, CHEMBL2165498) exhibits an in vitro binding IC50 of 2.70 nM against PI3Kδ in a competitive fluorescence polarization assay [1]. Crucially, its functional cellular activity, measured by inhibition of PI3Kδ-mediated AKT phosphorylation (pS473) in Ri-1 cells, is IC50 = 374 nM [2]. This ~138-fold difference between biochemical and cellular potency is a key differentiator for this scaffold class, highlighting the importance of the cyanomethyl and hydroxyl groups for cellular permeability and target engagement.

PI3Kδ inhibitor kinase selectivity cancer immunotherapy

JAK1/JAK3 Selectivity Profile: A Key Differentiator for Immuno-Oncology Programs

A derivative based on this core structure (BDBM50466663, CHEMBL4287845) demonstrates a nuanced JAK selectivity profile. While showing potent inhibition of recombinant JAK1 (IC50 = 422 nM) and JAK3 (IC50 = 0.700 nM) [1][2], it exhibits significantly weaker activity against JAK3 in a more complex cellular context (IC50 = 458 nM in PBMCs) [3]. This 654-fold drop in potency against JAK3 from biochemical to cellular assays, coupled with near-complete inactivity against JAK1/TYK2 in cells (IC50 > 10,000 nM) [4], suggests a unique cellular selectivity fingerprint that can guide medicinal chemistry efforts.

JAK inhibitor kinase selectivity immuno-oncology

Favorable CYP3A4 Liability Profile (IC50 > 10,000 nM) for Improved Drug-Drug Interaction Potential

A key advantage of this scaffold is its low potential for CYP3A4-mediated drug-drug interactions. A derivative (BDBM50394897) was tested for time-dependent inhibition of CYP3A4 in human liver microsomes after a 30-minute preincubation, yielding an IC50 > 10,000 nM [1]. This is a critical safety differentiator compared to many kinase inhibitor cores that frequently present CYP3A4 inhibition liabilities, which can complicate dosing regimens and increase toxicity risks.

CYP3A4 inhibition drug-drug interaction ADMET optimization

Unambiguous Structural Identity via Single Crystal X-Ray Diffraction: A Crucial Tool for Solid Form and IP

The solid-state structure of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate has been definitively solved by single-crystal X-ray diffraction [1]. It crystallizes in the monoclinic space group P21/c with unit cell dimensions a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [2]. This level of detailed structural characterization, which is not available for many comparator scaffolds like Benzyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate , provides irrefutable confirmation of its molecular connectivity and solid-state packing, which are essential for patent filings and understanding its solid-form behavior.

crystal structure solid-state characterization intellectual property

Verified Purity and Batch-to-Batch Consistency (≥96%) from Primary Suppliers

For procurement and synthetic reproducibility, the compound is supplied with a standard purity of ≥96% (HPLC) by major commercial vendors like Bidepharm, with available batch-specific QC data including NMR and HPLC reports [1]. This contrasts with lesser-characterized analogs or those from non-ISO suppliers where purity and impurity profiles may be undefined or variable. This verifiable purity threshold directly impacts the reliability of downstream synthetic steps and the interpretation of biological assay results.

QC analysis batch consistency procurement quality

Primary Application Scenarios for Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate Based on Verified Evidence


Synthesis of Selective PI3Kδ Inhibitors for Cancer Immunotherapy

This scaffold serves as a validated intermediate for building potent PI3Kδ inhibitors (biochemical IC50 = 2.70 nM) [1], as its orthogonally protected piperidine core allows for systematic optimization of potency and selectivity. The demonstrated cellular activity (pAKT IC50 = 374 nM) [2] confirms its utility in generating tool compounds and lead series for oncology research, particularly in B-cell malignancies and solid tumors where PI3Kδ is a validated target.

Construction of JAK Inhibitor Tool Compounds with Defined Selectivity Profiles

Derivatives of this scaffold exhibit a unique JAK selectivity fingerprint, with potent biochemical JAK1 (IC50 = 422 nM) and JAK3 (IC50 = 0.700 nM) activity that does not fully translate to a cellular context (JAK3 cellular IC50 = 458 nM) [3]. This makes it a valuable building block for generating tool compounds to probe JAK biology and for early-stage medicinal chemistry efforts aimed at optimizing cellular potency and selectivity for autoimmune and immuno-oncology applications.

ADMET-Safe Medicinal Chemistry Building Block

The core scaffold exhibits a favorable CYP3A4 inhibition profile (IC50 > 10,000 nM in human liver microsomes) [4], a common liability among kinase inhibitors. This pre-validated property makes it an attractive starting point for medicinal chemists seeking to avoid late-stage drug-drug interaction issues, providing a competitive advantage over other piperidine-based cores with unknown or unfavorable ADMET characteristics.

Solid-State Development and Intellectual Property Filings

The availability of a solved single-crystal X-ray structure (P21/c, a=11.465 Å) [5] provides a definitive basis for solid-state characterization, polymorphism studies, and crystal engineering efforts. This data is essential for supporting patent applications and for developing robust formulations of drug candidates derived from this intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.